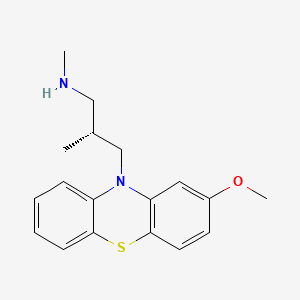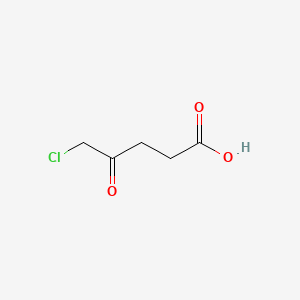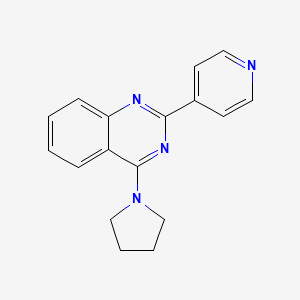
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-4-yl)-4-(pyrrolidin-1-yl)quinazoline is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by pyridin-4-yl and pyrrolidin-1-yl groups, respectively. It is a member of quinazolines, a member of pyrrolidines and a member of pyridines.
Scientific Research Applications
Antimicrobial and Antitubercular Properties
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline derivatives have shown promising results in antimicrobial and antitubercular activities. One study demonstrated the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines and their evaluation against Mycobacterium tuberculosis. The compounds exhibited promising minimum inhibitory concentrations (MIC90) and showed potential as anti-Mycobacterium tuberculosis agents (Dilebo et al., 2021).
Anti-tumor and Antimicrobial Agents
Another study synthesized and evaluated 2-pyridylquinazoline derivatives for their antiproliferative and antimicrobial activities. Certain compounds displayed selective antibacterial activity, particularly against Gram-positive bacteria, and were suggested as potential candidates for further developmental studies (Eweas et al., 2021).
Potential Anticancer Agents
In the realm of cancer research, new 2, 4-disubstituted quinazolines synthesized by an analog design approach showed significant anticancer activity against various cancer cell lines. One compound in particular demonstrated notable efficacy against the human adenocarcinoma cell line (Gurubasavaraj & Moshin, 2020).
Antimalarial Drug Lead
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline derivatives have also been identified as promising antimalarial drug leads. A particular compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, was highlighted for its high antimalarial activity (Mizukawa et al., 2021).
Optoelectronic Materials
Quinazolines, including derivatives of 2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline, have been investigated for their potential applications in optoelectronics. These compounds are considered valuable for creating novel optoelectronic materials due to their luminescent properties, which are essential for devices like OLEDs and other photoelectric elements (Lipunova et al., 2018).
properties
Product Name |
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-pyridin-4-yl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C17H16N4/c1-2-6-15-14(5-1)17(21-11-3-4-12-21)20-16(19-15)13-7-9-18-10-8-13/h1-2,5-10H,3-4,11-12H2 |
InChI Key |
QKLVRDVIYGQGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



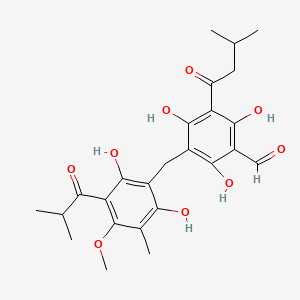
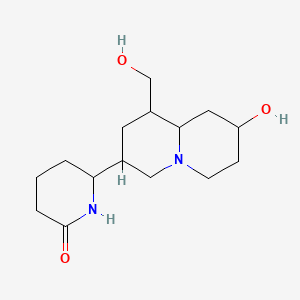
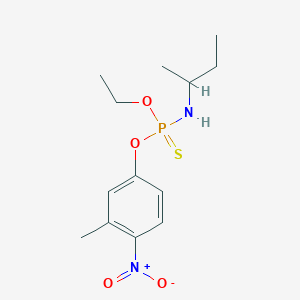
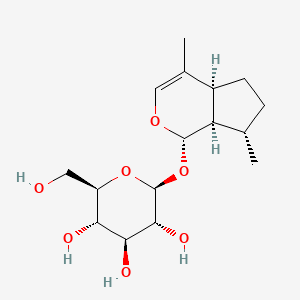
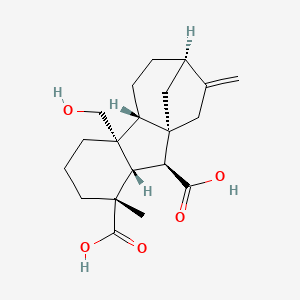

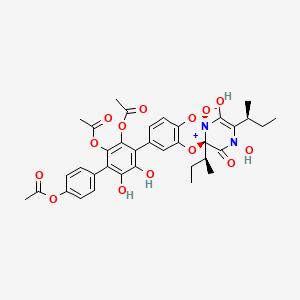
![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)
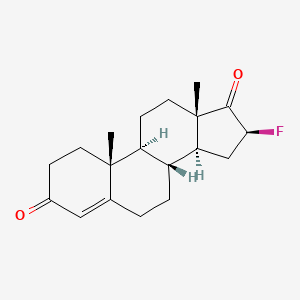
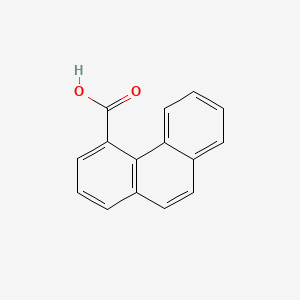
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)
![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)
